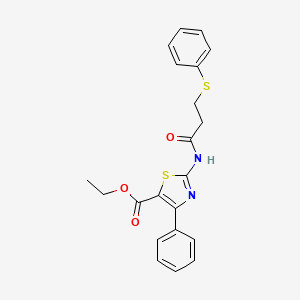

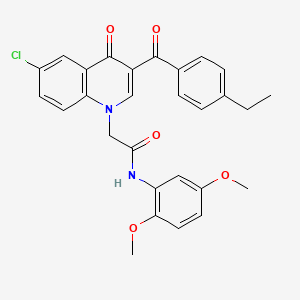

Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound you mentioned contains a thiazole ring, which is likely to contribute to its biological activity.

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and the conditions under which it is reacted. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring .Aplicaciones Científicas De Investigación

Neuroprotective Agent

This compound has been evaluated for its potential as a neuroprotective agent . It’s been studied in the context of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promise in reducing neuronal death and restoring neuronal function .

Anti-neuroinflammatory Agent

In addition to neuroprotection, the compound has demonstrated significant anti-neuroinflammatory properties . It inhibits the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells, which are key players in neuroinflammation .

Antimalarial Activity

Thiazole derivatives, including Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate, have been synthesized and characterized for their potential as antimalarial agents . These compounds have shown inhibitory potential against Plasmodium falciparum enzymes, which are crucial for the malaria parasite’s life cycle .

Drug Design and ADMET Prediction

The compound has been used in drug design and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Molecular docking and dynamics studies have been conducted to evaluate the compound’s interactions with biological targets and predict its behavior as a drug candidate .

Synthesis of Heterocyclic Compounds

Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds . These compounds are structurally significant in the development of pharmaceuticals due to their diverse biological activities .

Molecular Docking Studies

The compound has been involved in molecular docking studies to explore its interaction with various proteins and enzymes. This is a crucial step in understanding its mechanism of action and potential therapeutic applications .

Direcciones Futuras

Thiazoles and their derivatives have been extensively studied for their diverse biological activities . Future research on “Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate” could involve investigating its biological activity, optimizing its synthesis, and studying its mechanism of action.

Propiedades

IUPAC Name |

ethyl 4-phenyl-2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-2-26-20(25)19-18(15-9-5-3-6-10-15)23-21(28-19)22-17(24)13-14-27-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGBYIWSOXSLTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CCSC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2871768.png)

![1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2871771.png)

![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2871775.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline](/img/structure/B2871776.png)

![N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2871781.png)

![1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone](/img/structure/B2871787.png)

![N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2871791.png)